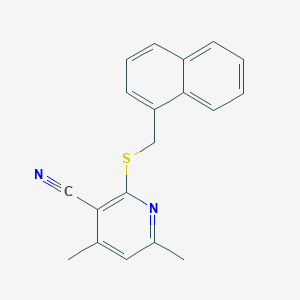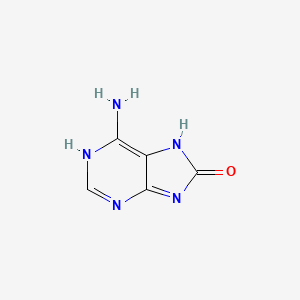
6-amino-1,7-dihydropurin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “6-amino-1,7-dihydropurin-8-one” is a chemical entity with unique properties and applications It is known for its involvement in various chemical reactions and its significance in scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “6-amino-1,7-dihydropurin-8-one” involves specific reaction conditions and reagents. The preparation methods typically include:
Hydrolysis: This step involves the hydrolysis of a precursor compound under acidic or basic conditions.
Oxidation: The hydrolyzed product is then subjected to oxidation using suitable oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity “this compound”.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale Hydrolysis: Using industrial reactors to hydrolyze the precursor compound.
Controlled Oxidation: Employing industrial oxidizing agents and reactors to achieve efficient oxidation.
Automated Purification: Utilizing automated chromatography systems for large-scale purification.
化学反应分析
Types of Reactions
“6-amino-1,7-dihydropurin-8-one” undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield higher oxidation state compounds.
Reduction: Can produce lower oxidation state compounds.
Substitution: Can result in the formation of substituted derivatives.
科学研究应用
“6-amino-1,7-dihydropurin-8-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of “6-amino-1,7-dihydropurin-8-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways and processes.
Inducing Cellular Responses: Triggering cellular responses that lead to its observed effects.
相似化合物的比较
Similar Compounds
“6-amino-1,7-dihydropurin-8-one” can be compared with other similar compounds, such as:
CID 63015: A compound with similar structural features but different functional groups.
CID 63014: A salt mixture with comparable properties.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its unique properties make it valuable for various applications in scientific research and industry.
属性
IUPAC Name |
6-amino-1,7-dihydropurin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKBRPAAQSHTED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=O)NC2=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=NC(=O)NC2=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-methylphenoxy)propanamide](/img/structure/B7774683.png)

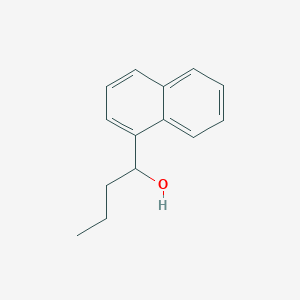
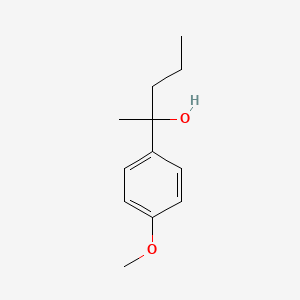
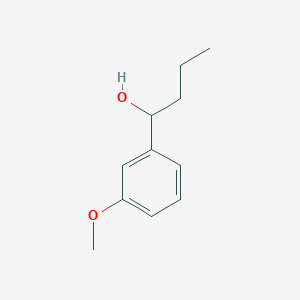
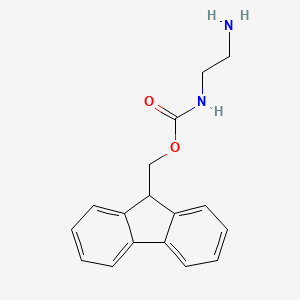
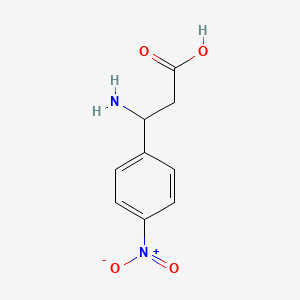
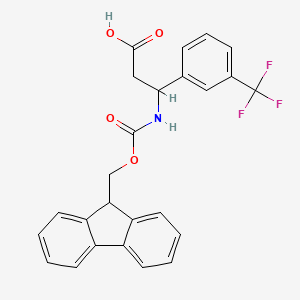
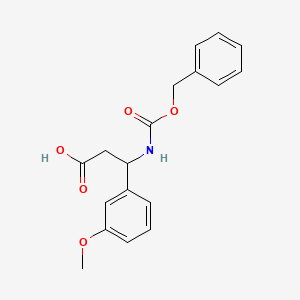
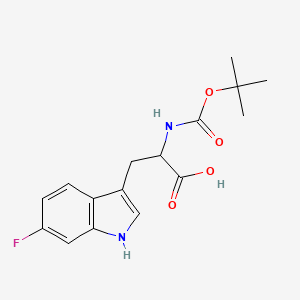
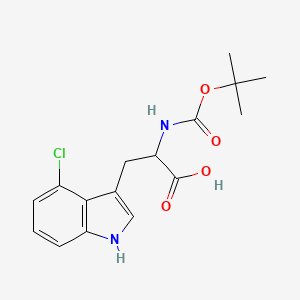
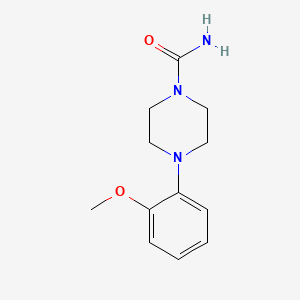
![7-hydroxy-3-[2-(propan-2-yl)phenoxy]-4H-chromen-4-one](/img/structure/B7774766.png)
